molecular formula C24H23FN2O2 B5990700 5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Cat. No.: B5990700
M. Wt: 390.4 g/mol
InChI Key: PWBNELBDXSKLFE-UHFFFAOYSA-N
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Description

“5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione” is a complex organic compound that features a fluorophenyl group, an indole moiety, and a cyclohexane-1,3-dione core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the indole moiety: Starting from a suitable precursor, the indole ring can be constructed through Fischer indole synthesis.

    Attachment of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction.

    Cyclohexane-1,3-dione formation: The cyclohexane-1,3-dione core can be synthesized via a Claisen condensation reaction.

    Final assembly: The final compound is formed by coupling the indole and fluorophenyl intermediates under appropriate conditions, possibly using a base-catalyzed aldol condensation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane-1,3-dione core.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or receptor binding due to its complex structure.

Medicine

Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione
  • 5-(4-bromophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione

Uniqueness

The presence of the fluorophenyl group in “5-(4-fluorophenyl)-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione” may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro- or bromo- analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-3-hydroxy-2-[2-(2-methyl-1H-indol-3-yl)ethyliminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O2/c1-15-19(20-4-2-3-5-22(20)27-15)10-11-26-14-21-23(28)12-17(13-24(21)29)16-6-8-18(25)9-7-16/h2-9,14,17,27-28H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBNELBDXSKLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN=CC3=C(CC(CC3=O)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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